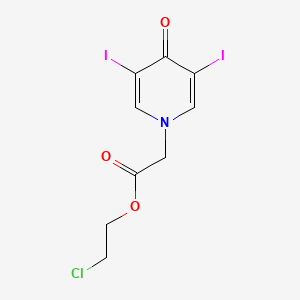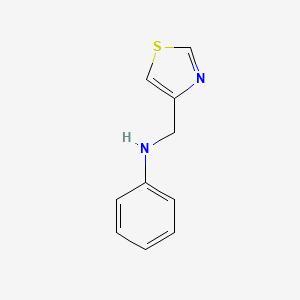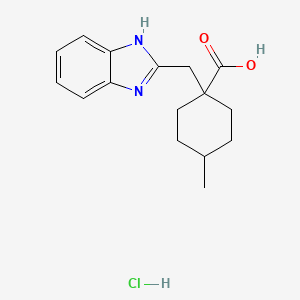
1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride
Overview
Description
The compound “1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride” is a benzodiazole derivative. Benzodiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzodiazole ring attached to a methylcyclohexane ring via a methylene bridge, with a carboxylic acid functional group on the cyclohexane ring. The exact structure would depend on the specific positions of these groups on the rings .Chemical Reactions Analysis
Benzodiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzodiazole ring. These could include electrophilic substitution reactions, nucleophilic substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzodiazole derivatives are often crystalline solids. They may exhibit varying degrees of solubility in different solvents, depending on the specific substituents present .Scientific Research Applications
Structural Activity Relationship and Importance in Medicinal Chemistry
Benzothiazole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological activities. These compounds are known to exhibit anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The unique methine center present in the thiazole ring makes benzothiazoles important heterocyclic compounds in the development of bioactive molecules. Their structural simplicity and the ease of synthesis enable the creation of chemical libraries for drug discovery, emphasizing the significance of benzothiazole scaffolds in medicinal chemistry (Bhat & Belagali, 2020).
Biological Activities of Benzothiazole Derivatives
Research has shown that benzothiazole derivatives possess varied biological activities, with some showing less toxic effects while their derivatives exhibit enhanced activities. This underscores the therapeutic potential of benzothiazole derivatives in treating various diseases and disorders. The presence of a benzothiazole ring in bioactive compounds is often linked to significant biological properties, which makes these compounds a focus of ongoing pharmaceutical research (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antioxidant and Anti-inflammatory Applications
Some novel benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. These studies suggest that benzothiazole compounds could serve as potential therapeutic agents in managing oxidative stress and inflammation, further indicating the versatility of benzothiazole derivatives in drug development (Raut et al., 2020).
Mechanism of Action
Target of Action
Compounds containing a benzodiazole moiety are known to interact with a variety of biological targets, including various enzymes and receptors . The exact target would depend on the specific structural features of the compound.
Mode of Action
The benzodiazole moiety can form hydrogen bonds and aromatic interactions with its target, leading to changes in the target’s activity .
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14;/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFUPXFQJWWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



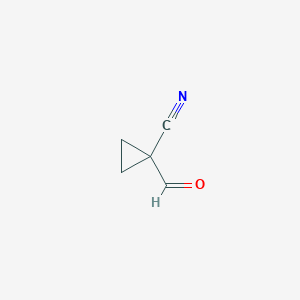
![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)

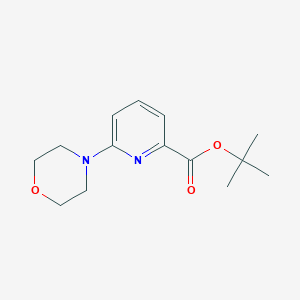
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
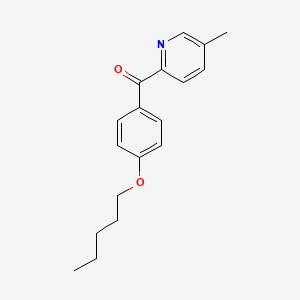
![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)

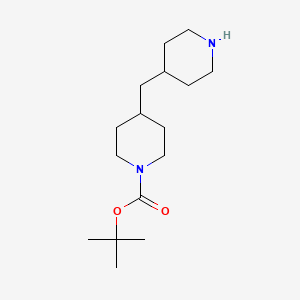
![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
